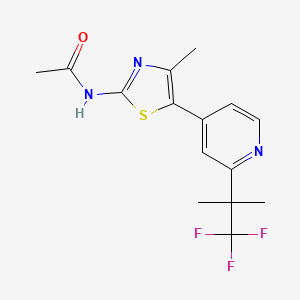

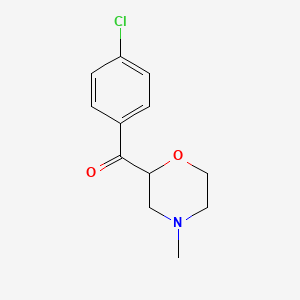

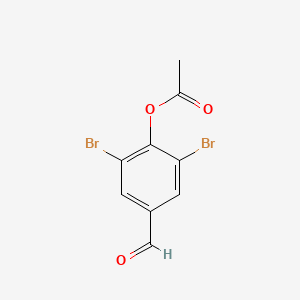

![molecular formula C9H15N3 B1429774 {3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}methanamine CAS No. 1423034-90-5](/img/structure/B1429774.png)

{3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}methanamine

Overview

Description

“{3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}methanamine” is a chemical compound used in scientific research . Its unique structure allows for various applications, including drug discovery, catalysis, and material synthesis.

Molecular Structure Analysis

The molecular structure of “{3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}methanamine” is characterized by the presence of an imidazo[1,5-a]pyridine ring, which is a bicyclic compound consisting of an imidazole ring fused with a pyridine ring . The compound also has a methyl group attached to the imidazole ring .Physical And Chemical Properties Analysis

“{3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}methanamine” is a powder at room temperature . It has a molecular weight of 136.2 .Scientific Research Applications

Synthesis of Novel Derivatives :

- A new, efficient synthesis method for imidazo[1,5-a]pyridine derivatives, which can include compounds similar to "{3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}methanamine", has been developed. These derivatives are synthesized starting from related amines, and the structures of some products were confirmed using single-crystal X-ray methods (Mihorianu et al., 2010).

Optical Properties and Potential Technological Applications :

- A series of new imidazo[1,5-a]pyridines were synthesized, showing tuneable luminescence, significant quantum yields, large Stokes’ shifts, and strong halochromic effects. These properties suggest potential technological applications for these compounds (Volpi et al., 2017).

Antimicrobial Properties :

- Novel series of imidazo-[1,2-a]pyridine derivatives were synthesized and screened for antimicrobial activity. Some of these derivatives were found to be potent against a range of bacteria and fungi, indicating their potential as antimicrobial agents (Desai et al., 2012).

Catalytic Applications in Organic Synthesis :

- Imidazo[1,5-a]pyridines and [1,2,4]-triazolo[4,3-a]pyridines were synthesized using a versatile method involving desulfurative cyclization. This efficient protocol offers advantages like mild conditions and operational simplicity, indicating the potential of these compounds in catalytic applications in organic synthesis (Ramesha et al., 2016).

Synthesis of Schiff Bases and Their Anticonvulsant Properties :

- Schiff bases of 3-aminomethyl pyridine, potentially including compounds related to "{3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}methanamine", were synthesized and evaluated for anticonvulsant activity. Some of these compounds showed promising activity in seizure protection models, suggesting their potential use in treating convulsive disorders (Pandey & Srivastava, 2011).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name |

(3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-7-11-8(6-10)9-4-2-3-5-12(7)9/h2-6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUPCBMFTKUPWAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C2N1CCCC2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}methanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

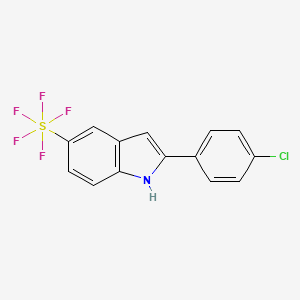

![N-[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]thiourea](/img/structure/B1429695.png)

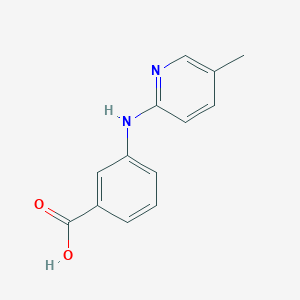

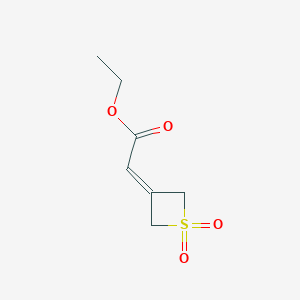

![3-{[4-(Ethoxycarbonyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1429701.png)

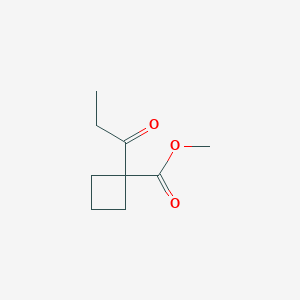

![2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethan-1-ol dihydrochloride](/img/structure/B1429707.png)